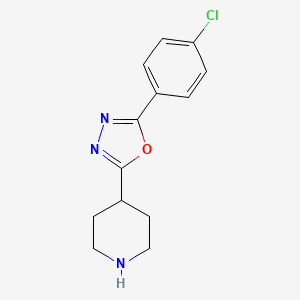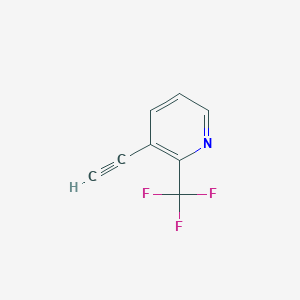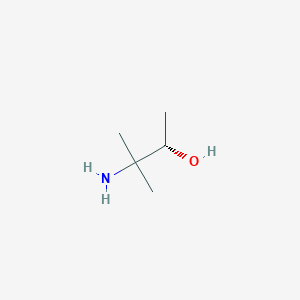
(S)-3-Amino-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-3-methylbutan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its reactivity and interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-Amino-3-methylbutan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases or transaminases can provide an efficient and environmentally friendly route to the desired product. These methods often require optimization of reaction parameters such as pH, temperature, and substrate concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
(S)-3-Amino-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (S)-3-Amino-3-methylbutan-2-one
Reduction: (S)-3-Amino-3-methylbutane
Substitution: (S)-3-Amino-3-methylbutyl chloride or bromide
科学的研究の応用
(S)-3-Amino-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiviral and anticancer agents.
Industry: this compound is used in the production of fine chemicals and as a resolving agent for the separation of racemic mixtures.
作用機序
The mechanism of action of (S)-3-Amino-3-methylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity. The compound’s chiral nature can also play a crucial role in its interactions, as different enantiomers may exhibit distinct biological activities.
類似化合物との比較
(S)-3-Amino-3-methylbutan-2-ol can be compared with other chiral amino alcohols, such as:
®-3-Amino-3-methylbutan-2-ol: The enantiomer of the compound, which may have different biological activities and reactivity.
(S)-2-Amino-2-methylpropan-1-ol: A similar compound with a different carbon chain structure, which can affect its chemical properties and applications.
(S)-3-Amino-2-methylbutan-1-ol: Another chiral amino alcohol with a different position of the hydroxyl group, leading to variations in its reactivity and interactions.
The uniqueness of this compound lies in its specific three-dimensional arrangement, which can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C5H13NO |
|---|---|
分子量 |
103.16 g/mol |
IUPAC名 |
(2S)-3-amino-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-4(7)5(2,3)6/h4,7H,6H2,1-3H3/t4-/m0/s1 |
InChIキー |
RICKMFQXMYMBNY-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C(C)(C)N)O |
正規SMILES |
CC(C(C)(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


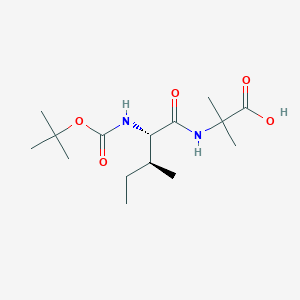

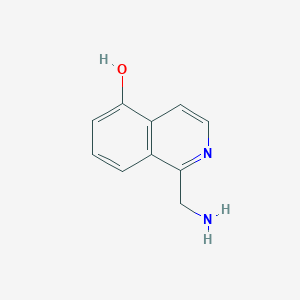
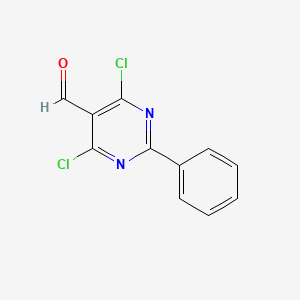
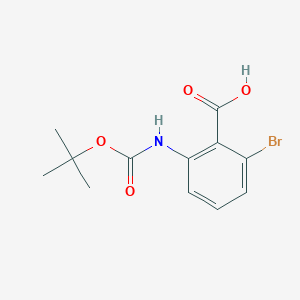
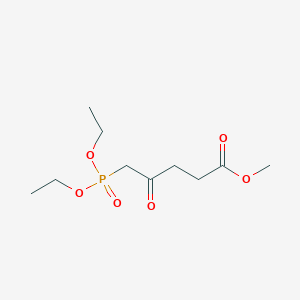
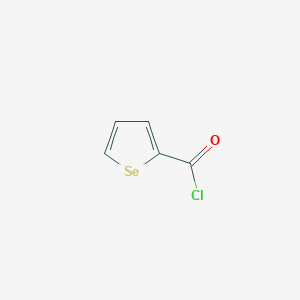
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
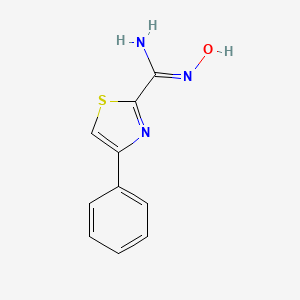
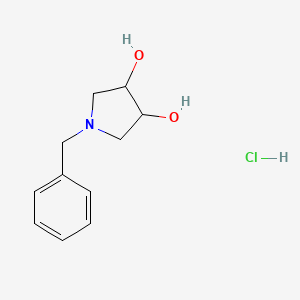
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
